Colistin sulfate is classified as a polypeptide antibiotic. It is often used in its sulfate form, which enhances its solubility and stability in aqueous solutions, making it suitable for both injectable and oral formulations. Its primary mechanism of action involves disrupting bacterial cell membranes, leading to cell death.
The synthesis of colistin sulfate typically involves several key steps:
Colistin sulfate consists of a complex structure comprising cyclic polypeptides with a hydrophobic tail. The molecular formula can be represented as , and it typically exists as a mixture of two major components: colistin A and colistin B, differing slightly in their amino acid composition.
Colistin sulfate undergoes various chemical reactions, particularly hydrolysis under acidic or basic conditions. This hydrolytic stability is crucial for maintaining its efficacy during storage and use.
Colistin exerts its antibacterial effects primarily by binding to the lipopolysaccharides on the outer membrane of Gram-negative bacteria, disrupting membrane integrity and leading to cell lysis.
This mechanism highlights its effectiveness against resistant strains, making it a critical option in treating severe infections.
Colistin sulfate has several significant applications:
Colistin sulfate remains an essential antibiotic in both veterinary and human medicine, especially as antibiotic resistance continues to rise globally. Its unique properties and mechanisms make it a critical tool in combating resistant bacterial strains while highlighting the need for careful management to prevent resistance development.
Colistin sulfate (polymyxin E) exerts bactericidal activity through targeted disruption of Gram-negative bacterial membranes. Its structure comprises a cyclic heptapeptide ring, a tripeptide linear chain, and a fatty acyl tail, conferring amphipathic properties. The initial interaction involves electrostatic attraction between the cationic L-α,γ-diaminobutyric acid (Dab) residues of colistin (+5 charge) and the anionic phosphate groups of lipid A within lipopolysaccharide (LPS) molecules in the outer membrane [1] [9]. This binding competitively displaces stabilizing divalent cations (Mg²⁺, Ca²⁺), destabilizing LPS lattice integrity [3] [5].
Following electrostatic docking, colistin’s hydrophobic tail inserts into the membrane bilayer, causing expansion of the outer monolayer. Biophysical studies using model membranes demonstrate that colistin penetrates deeper into Escherichia coli-mimetic membranes (containing phospholipids like phosphatidylethanolamine and phosphatidylglycerol) compared to Gram-positive or eukaryotic membranes, reaching hydrocarbon interiors and increasing permeability [3]. This penetration is quantified by changes in membrane bending modulus (KC), where colistin induces erratic stiffening/softening in Gram-negative inner membranes but minimal effects in other membranes [3]. The resultant "self-promoted uptake" enables colistin to traverse the outer membrane and access the cytoplasmic membrane, where further disruption occurs [1] [5].
Table 1: Biophysical Properties of Colistin-Membrane Interactions
Membrane Mimic Type | Colistin Partitioning Depth | Change in Bending Modulus (KC) | Key Lipid Components |
---|---|---|---|
Gram-negative outer membrane | Deep (hydrocarbon interior) | Irregular stiffening/softening | Lipid A, LPS, dilauryl-PG |
Gram-negative inner membrane | Deep | Significant disordering | POPE, POPG, cardiolipin |
Gram-positive membrane | Superficial (headgroups) | Slight softening | POPG, DOTAP, cardiolipin |
Eukaryotic membrane | Superficial | Minimal change | POPC, cholesterol |
Source: Data from lipid model studies [3]
Lipid A, the conserved membrane-anchored domain of LPS, is colistin’s primary molecular target. Colistin’s Dab residues form hydrogen bonds and ionic interactions with lipid A phosphates, solubilizing the membrane and triggering lethal leakage of intracellular content [1] [5]. This interaction also neutralizes endotoxin activity by sequestering lipid A, preventing host immune receptor activation and septic shock [1].
Resistance arises from structural modifications to lipid A that reduce its negative charge. Key alterations include:
These modifications diminish colistin’s binding affinity by >10-fold. Advanced detection methods like MALDI-TOF mass spectrometry identify resistance by profiling lipid A mass shifts (e.g., m/z +123 for pEtN-modified lipid A in E. coli) [6]. Recent structural studies reveal PmrC, a pEtN transferase, as a druggable target; inhibitors like s-Phen restore colistin susceptibility by blocking pEtN addition in resistant A. baumannii [10].
Table 2: Lipid A Modifications and Impact on Colistin Resistance
Modification Type | Catalyzing Enzyme/System | Mass Shift (m/z) | Resistance Mechanism |
---|---|---|---|
pEtN addition | PmrC, MCR-1–10 | +123 Da | Charge neutralization of lipid A phosphates |
L-Ara4N attachment | PmrAB/PhoPQ-regulated enzymes | +131 Da | Steric hindrance and charge reduction |
Lipid A loss | lpxA/lpxC/lpxD mutations | N/A | Absence of binding target |
Source: Resistance profiling data [1] [6] [9]
Colistin sulfate is a natural mixture of two primary isomers: polymyxin E1 (containing 6-methyloctanoic acid) and polymyxin E2 (containing 6-methylheptanoic acid) [7] [9]. The biosynthesis involves nonribosomal peptide synthetases (NRPS) encoded by the pmxE gene cluster, which incorporates variable fatty acyl chains during assembly [7].
The acyl chain length critically influences bioactivity:
The isomer ratio is thus a critical quality determinant for clinical preparations, though regulatory standards for exact proportions remain undefined.
Colistin sulfate potentiates numerous antibiotics via outer membrane permeabilization, enabling increased intracellular accumulation of co-administered drugs. Key synergistic mechanisms include:
β-Lactam/Carbapenem Enhancement: Colistin disrupts OM integrity, facilitating ingress of large hydrophilic antibiotics like imipenem or ceftazidime. Studies show 4–16-fold MIC reductions in carbapenem-resistant Enterobacteriaceae (CRE) when combined with colistin [4] [8]. The synergy extends to new β-lactamase inhibitor combinations (e.g., ceftazidime-avibactam), particularly against P. aeruginosa biofilms [4].
Protein Synthesis Inhibitors: Combinations with azithromycin or linezolid exhibit >90% synergy rates against colistin-resistant strains. Subinhibitory colistin concentrations permeabilize membranes sufficiently to allow ribosomal inhibitors access to intracellular targets [8].
Hydroxyl Radical Production: Colistin induces oxidative stress via Fenton reaction-mediated hydroxyl radical (·OH) generation. This synergizes with β-lactams, which impair DNA repair systems, causing lethal DNA damage [4] [5].
Table 3: Documented Synergistic Interactions of Colistin Sulfate
Antibiotic Class | Example Agents | Synergy Rate | Proposed Mechanism |
---|---|---|---|
Carbapenems | Meropenem, Imipenem | 13–20%* | Enhanced OM penetration |
β-Lactam/β-lactamase inhibitors | Ceftazidime-avibactam | >60% | Bypassing porin loss/efflux overexpression |
Macrolides | Azithromycin | 90% | Increased intracellular accumulation |
Oxazolidinones | Linezolid | 95% | Subinhibitory membrane permeabilization |
Rifamycins | Rifampin | 90% | Disruption of cell wall synthesis coordination |
Low synergy due to enzymatic hydrolysis in CRE [8]
Vesicle-vesicle contact models propose that colistin dimers bridge outer and inner membranes, enabling direct β-lactam diffusion into the periplasm [5]. This mechanism is particularly relevant for treating A. baumannii infections, where colistin combinations reduce viable counts by >3-log10 CFU/mL in murine lung models [4].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: